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Trichlorosilylcobalt tetracarbonyl

Bond energetics Organometallic thermochemistry UPS photoelectron spectroscopy

Trichlorosilylcobalt tetracarbonyl, Cl3SiCo(CO)4 (CAS 14239-21-5), is a trigonal-bipyramidal cobalt(I) carbonyl complex bearing an axial trichlorosilyl ligand. It belongs to the class of silylcobalt tetracarbonyls, R3SiCo(CO)4, which serve as volatile, molecular single-source precursors containing both cobalt and silicon in a pre-formed Si–Co bond.

Molecular Formula C4Cl3CoO4Si
Molecular Weight
CAS No. 14239-21-5
Cat. No. B1164485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichlorosilylcobalt tetracarbonyl
CAS14239-21-5
SynonymsSilane, trichloro-, cobalt complex
Molecular FormulaC4Cl3CoO4Si
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trichlorosilylcobalt Tetracarbonyl (CAS 14239-21-5): A Single-Source Cobalt–Silicon Organometallic Precursor for CVD, Catalysis, and Surface Functionalization


Trichlorosilylcobalt tetracarbonyl, Cl3SiCo(CO)4 (CAS 14239-21-5), is a trigonal-bipyramidal cobalt(I) carbonyl complex bearing an axial trichlorosilyl ligand [1]. It belongs to the class of silylcobalt tetracarbonyls, R3SiCo(CO)4, which serve as volatile, molecular single-source precursors containing both cobalt and silicon in a pre-formed Si–Co bond [2]. The compound is synthesized via the reaction of trichlorosilane (Cl3SiH) with HCo(CO)4 or Co2(CO)8 [2]. Its dual-metal composition, inherent ligand lability, and the electronic influence of the electron-withdrawing Cl3Si– group distinguish it from alkyl-substituted analogs and underpin its differentiated performance in chemical vapor deposition (CVD), surface modification, and catalytic precursor applications.

Why Trichlorosilylcobalt Tetracarbonyl Cannot Be Replaced by Generic Silylcobalt Tetracarbonyls or Dicobalt Octacarbonyl in Critical Applications


Silylcobalt tetracarbonyls of the formula R3SiCo(CO)4 are not functionally interchangeable because the electronic nature of the R-group on silicon exerts a first-order effect on Si–Co bond stability, ligand substitution kinetics, and thermal decomposition pathways [1]. The trichlorosilyl derivative Cl3SiCo(CO)4 exhibits markedly different reactivity toward electrophilic cleavage and hydrolysis compared to its trimethylsilyl analog (CH3)3SiCo(CO)4, a difference that directly controls precursor shelf-life, surface grafting chemistry, and the phase identity of the resulting Co–Si solid-state material [1]. Furthermore, the pre-formed 1:1 Co:Si stoichiometry within a single volatile molecule eliminates the gas-phase mixing and ratio-control challenges inherent to dual-source precursor approaches using Co2(CO)8 and silane [2]. These compound-specific properties mean that selection of a silylcobalt tetracarbonyl cannot be based on generic class membership but must be driven by quantitative, application-matched performance data.

Quantitative Differentiation Evidence for Trichlorosilylcobalt Tetracarbonyl vs. Closest Analogs


Si–Co Bond Dissociation Energy: Cl3SiCo(CO)4 vs. Co(CO)4CCl3 by DFT and UPS

The Co–Si bond dissociation energy in Cl3SiCo(CO)4 was calculated by density functional theory (DFT) at 317.7 kJ mol⁻¹, substantially exceeding the Co–C bond dissociation energy of 222.2 kJ mol⁻¹ in the isostructural analog Co(CO)4CCl3 [1]. This 95.5 kJ mol⁻¹ difference, interpreted from He I ultraviolet photoelectron spectra (UPS) measurements, indicates that the Cl3Si– ligand forms a thermodynamically stronger bond to the Co(CO)4 fragment than a trichloromethyl ligand, consistent with d→d π-bonding contributions unique to the Si–Co linkage [1].

Bond energetics Organometallic thermochemistry UPS photoelectron spectroscopy

Resistance to Electrophilic Cleavage by HCl and HBr: Cl3SiCo(CO)4 vs. (CH3)3SiCo(CO)4

In a direct comparative study, (CH3)3SiCo(CO)4 underwent Si–Co bond cleavage upon exposure to HCl and HBr at near-atmospheric pressure, whereas Cl3SiCo(CO)4 was not cleaved by HCl or HBr under identical conditions; only exposure to I2 effected Si–Co cleavage in the trichlorosilyl derivative [1]. The methylchlorosilyl analogs MeSiCl2Co(CO)4 and Me2SiClCo(CO)4 required elevated pressures of 4000 atm at 90 °C for HCl/HBr cleavage, establishing a clear stability ranking: Cl3SiCo(CO)4 > MeSiCl2Co(CO)4 ≈ Me2SiClCo(CO)4 > Me3SiCo(CO)4 [2].

Chemical stability Electrophilic cleavage Si–Co bond reactivity

Single-Source Stoichiometric Control for CoSi CVD vs. Dual-Source Co2(CO)8 + Silane Systems

Cl3SiCo(CO)4 delivers cobalt and silicon in a fixed 1:1 atomic ratio within a single volatile molecule, enabling MOCVD growth of CoSi nanoparticles (2–4 nm) uniformly dispersed on SiO2 and SBA-15 supports at atmospheric pressure and moderate temperature [1]. In contrast, dual-source OMCVD using Co2(CO)8 and SiH4 or Si2H6 requires independent control of two precursor flows and exhibits Co/Si ratio dependence on deposition temperature rather than gas-phase ratio, complicating phase-pure CoSi formation [2]. The single-source approach using Cl3SiCo(CO)4 eliminates the gas-phase mixing uncertainty inherent to dual-source methods and has been demonstrated to produce catalytically active CoSi/SiO2 at lower temperatures (decomposition studied from room temperature to 300 °C) [3].

MOCVD precursor Cobalt silicide Single-source precursor Stoichiometry control

Monolayer vs. Submonolayer Surface Coverage on ITO: Cl3SiCo(CO)4 vs. Cl3Si–H

Indium-tin-oxide (ITO) substrates treated with Cl3SiCo(CO)4 yield complete monolayer surface coverages of redox-active modifying reagents, as determined by cyclic voltammetry [1]. In direct comparison, ITO substrates treated with Cl3Si–H under equivalent soaking times produced only submonolayer coverages; full monolayer coverage was achieved with Cl3Si–H only when Co2(CO)8 was added to the modifying solution to accelerate surface reaction rates [1]. The Cl3SiCo(CO)4-modified surface retains approximately 1% unreacted Si–Co(CO)4 sites that can be rendered inactive by irreversible oxidation, indicating near-quantitative grafting efficiency [1].

Surface functionalization Self-assembled monolayer ITO electrode modification Grafting density

Carrier-Gas-Directed Decomposition Pathway: Tunable CoSi vs. CoCl2 Product Selectivity

In situ FTIR spectroscopy revealed that the thermal decomposition pathway of Cl3SiCo(CO)4 adsorbed on silica is dictated by the carrier gas identity: under H2 atmosphere, both CO and HCl elimination occur, leading to CoSi formation on silica; under Ar atmosphere, only CO elimination is observed, yielding CoCl2/SiO2 instead [1]. This carrier-gas-switchable phase selectivity has not been demonstrated for other silylcobalt tetracarbonyl precursors such as (CH3)3SiCo(CO)4 or H3SiCo(CO)4, where the absence of Si–Cl bonds precludes HCl elimination chemistry. The decomposition was studied from room temperature to 300 °C at atmospheric pressure [1].

Thermal decomposition In situ FTIR Carrier gas effect Phase selectivity

Highest-Impact Application Scenarios for Trichlorosilylcobalt Tetracarbonyl Based on Quantitative Differentiation Evidence


Single-Source MOCVD of Supported Cobalt Silicide Hydrogenation Catalysts

Cl3SiCo(CO)4 serves as the precursor of choice for atmospheric-pressure MOCVD of CoSi nanoparticles (2–4 nm) on SiO2 or SBA-15 supports in a fluidized bed reactor, as demonstrated by Liang and co-workers [1]. The fixed 1:1 Co:Si stoichiometry within the precursor molecule eliminates the gas-phase ratio control challenges documented for dual-source Co2(CO)8/silane OMCVD systems, where the deposited Co/Si ratio varies with temperature independent of precursor flow rates [2]. The resulting CoSi/SiO2 catalysts exhibit high activity and selectivity in naphthalene hydrogenation, with 8.3% CoSi/SBA-15 achieving ~100% tetralin selectivity [1]. This application directly leverages the single-source stoichiometric advantage (Evidence Item 3) and the carrier-gas-tunable decomposition chemistry (Evidence Item 5).

Monolayer Surface Functionalization of Transparent Conducting Oxide Electrodes

Cl3SiCo(CO)4 is uniquely suited for grafting dense molecular monolayers onto ITO and other oxide electrode surfaces for molecular electronics, electrochemical sensing, and photoelectrochemical devices [3]. Unlike direct Cl3Si–H modification, which yields submonolayer coverage and requires Co2(CO)8 co-catalyst addition to achieve full monolayer density, Cl3SiCo(CO)4 delivers complete monolayer coverage in a single treatment step, with the surface-bound Si–Co(CO)4 sites reacting cleanly with alcohols, amines, thiols, carboxylic acids, and amides [3]. This scenario exploits the monolayer coverage advantage (Evidence Item 4) and benefits from the compound's resistance to HCl (Evidence Item 2), which prevents unwanted side reactions during the grafting step.

Focused Electron Beam-Induced Deposition (FEBID) of Cobalt Silicide Nanostructures

While the parent compound H3SiCo(CO)4 has been directly evaluated as a single-source FEBID precursor for cobalt silicide nanostructures, yielding material with ~55–60 at% total metal/metalloid content [4], the trichlorosilyl derivative Cl3SiCo(CO)4 offers potential for enhanced deposit purity and different decomposition chemistry owing to its stronger Si–Co bond (317.7 kJ mol⁻¹ vs. a calculated M–Si bond distance of 2.34 Å; Evidence Item 1) and distinct ligand elimination pathway involving HCl release [5]. The higher Si–Co bond dissociation energy may reduce premature fragmentation in the gas-phase electron interaction zone, improving metal content retention in the deposited nanostructure.

Controlled Synthesis of CoSi vs. CoCl2 on Oxide Supports via Carrier Gas Switching

The ability to direct the thermal decomposition product of Cl3SiCo(CO)4 on silica toward either CoSi (under H2) or CoCl2 (under Ar) at atmospheric pressure and moderate temperatures (RT to 300 °C) enables a single-precursor, two-product manufacturing strategy [5]. This is not achievable with non-halogenated silylcobalt carbonyls such as (CH3)3SiCo(CO)4, where the absence of Si–Cl bonds precludes the HCl elimination chemistry that underpins CoCl2 formation. This carrier-gas-switchable phase selectivity (Evidence Item 5) is particularly valuable for laboratories and pilot-scale facilities that require flexibility to produce either metallic silicide or metal chloride supported materials without changing precursor inventory.

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